Boiling Point Comparison Among Positional Isomers
4,6-Bis(1-phenylethyl)-m-xylene (meta-substituted) exhibits a computed boiling point of 424.4 °C at 760 mmHg. The para-substituted positional isomer, 2,5-bis(1-phenylethyl)-p-xylene (CAS 84255-47-0), boils at 427.4 °C, a difference of +3.0 °C. The ortho-substituted isomer, 3,6-bis(1-phenylethyl)-o-xylene (CAS 68678-76-2), boils at 431.3 °C, a difference of +6.9 °C . This rank order (ortho > para > meta) is consistent with steric effects of the phenylethyl substituents on intermolecular interactions in the condensed phase.
| Evidence Dimension | Normal boiling point (T_b, °C at 760 mmHg) |
|---|---|
| Target Compound Data | 424.4 °C (4,6-Bis(1-phenylethyl)-m-xylene; meta) |
| Comparator Or Baseline | 427.4 °C (2,5-Bis(1-phenylethyl)-p-xylene; para) and 431.3 °C (3,6-Bis(1-phenylethyl)-o-xylene; ortho) |
| Quantified Difference | ΔT_b = –3.0 °C vs. para; ΔT_b = –6.9 °C vs. ortho |
| Conditions | Computed/predicted values at 760 mmHg (ACD/Labs or equivalent software); consistent sourcing across ChemSrc database entries |
Why This Matters
In heat-transfer fluid and high-temperature solvent applications, a 3–7 °C boiling-point offset alters distillation cut points, vapor pressure curves, and thermal stability margins, directly affecting equipment sizing and safety relief design.
